molecular formula C30H36N2O2 B3950412 N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3950412
M. Wt: 456.6 g/mol
InChI Key: FIWGTYWZCBXFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it may act on the opioid receptors in the central nervous system, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has antinociceptive and anti-inflammatory effects. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments include its potential therapeutic applications, its ability to inhibit pain and inflammation, and its relatively low toxicity. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. These include further studies to understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential use in the treatment of other diseases, such as cancer and neurological disorders.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its antinociceptive and anti-inflammatory effects make it a potential candidate for the treatment of pain and inflammation. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential use in the treatment of other diseases.

Scientific Research Applications

N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O2/c1-2-34-29-15-13-27(14-16-29)23-31-20-18-28(19-21-31)30(33)32(24-26-11-7-4-8-12-26)22-17-25-9-5-3-6-10-25/h3-16,28H,2,17-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGTYWZCBXFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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